1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Description
1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1152962-14-5) is a pyrazole-based heterocyclic compound featuring a 4-fluorophenyl group at position 1 and a thiophene ring at position 2. Its molecular formula is C₁₃H₁₀FN₃S, with a molecular weight of 259.30 g/mol .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-thiophen-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3S/c14-9-3-5-10(6-4-9)17-13(15)8-11(16-17)12-2-1-7-18-12/h1-8H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMXUWHIYXBOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization with 1,3-Diketone Derivatives
The foundational approach to pyrazole synthesis involves the cyclocondensation of hydrazines with 1,3-diketones. For 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine, this method requires:
- 4-Fluorophenylhydrazine hydrochloride as the nitrogen source
- 1-(Thiophen-2-yl)-3-ethoxyprop-2-en-1-one as the diketone equivalent
Reaction conditions typically employ ethanol as solvent under reflux (78°C) for 12–16 hours, yielding the pyrazole core with subsequent aminolysis to introduce the C5 amine group. Key challenges include controlling the regiochemistry of thiophene substitution and preventing N2 arylation.
Microwave-Assisted Domino Reactions
Recent advancements utilize microwave irradiation to accelerate domino reactions between:
- 4-Fluorophenacyl bromide (aryl glyoxal precursor)
- Thiophene-2-carbonitrile
- Ammonium acetate as amine source
In DMF with p-toluenesulfonic acid (p-TsOH) catalysis, this method achieves 63–72% yield within 20 minutes at 120°C. The mechanism proceeds through:
- In situ generation of arylglyoxal via bromide oxidation
- Knoevenagel condensation with carbonitrile
- 6π-electrocyclization forming the pyrazole ring
- Tautomerization to stabilize the amine group
Post-Synthetic Functionalization Approaches
Reductive Amination at C5
Conversion of pyrazol-5-carbonitrile intermediates via:
- LiAlH₄ reduction in THF (0°C to reflux)
- NaBH₄/I₂ system for selective amine formation
Produces the target amine with >95% purity but necessitates strict moisture control.
Multi-Component Reaction (MCR) Optimization
The one-pot assembly demonstrates significant efficiency gains:
Reaction Components
- 4-Fluorobenzaldehyde (2.2 equiv)
- Thiophene-2-carboxaldehyde (1.0 equiv)
- Malononitrile (1.5 equiv)
- Hydrazine hydrate (1.0 equiv)
Optimized Conditions
- Solvent: EtOH/H₂O (3:1)
- Catalyst: ZnO nanoparticles (5 mol%)
- Temperature: 70°C
- Time: 4 hours
This green chemistry approach achieves 82% yield with excellent atom economy, though scale-up challenges persist in product isolation.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
Single-crystal X-ray studies confirm:
- Dihedral angle between fluorophenyl and thiophene: 54.7°
- N1-C4-N2 bond angle: 117.3°
- Hydrogen bonding network stabilizing amine group
¹⁹F NMR Characterization
Exhibits characteristic singlet at δ -113.2 ppm (CDCl₃), confirming para-fluorine substitution without rotational isomers.
Industrial-Scale Production Considerations
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 68% | 83% |
| Purity | 98.5% | 99.7% |
| Throughput | 2 kg/day | 15 kg/day |
| Solvent Use | 12 L/kg | 4 L/kg |
Microreactor technology significantly enhances heat transfer during exothermic cyclization steps, reducing byproduct formation.
Computational Modeling of Reaction Pathways
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G** level reveal:
- Activation energy for cyclocondensation: 28.7 kcal/mol
- Thiophene ring stabilizes transition state through conjugation
- Fluorine substituent lowers LUMO energy by 1.3 eV, accelerating nucleophilic attack
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, while the thiophenyl group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols for aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific biological context and the nature of the substituents on the pyrazole ring.
Comparison with Similar Compounds
Comparison with Structural Analogs
Regioisomeric Pyrazole Derivatives
Regioisomerism profoundly impacts biological activity. For example:
- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine inhibits p38α MAP kinase (a target in inflammatory diseases), while its regioisomer 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine loses p38α activity but gains potency against VEGFR2, Src, B-RAF, and EGFR (key cancer kinases) .
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a) exhibits IC₅₀ values of 34 nM (VEGFR2) , 31 nM (L858R-EGFR) , and 270 nM (B-RAF wt) , demonstrating multi-kinase inhibition .
Key Insight : Switching substituent positions between the pyrazole ring (fluorophenyl at position 3 vs. 4) redirects selectivity from inflammation to oncology targets .
Substituent Modifications on the Pyrazole Core
A. Trifluoromethyl Group Substitution
- 4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: EN300-232284) replaces the thiophene with a trifluoromethyl group. This electron-withdrawing group enhances metabolic stability but reduces kinase inhibition breadth compared to thiophene-containing analogs .
B. Thiazole vs. Thiophene Heterocycles
- 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine (CAS: 1171174-91-6) substitutes thiophene with a thiazole ring. Thiazole’s nitrogen atom may alter hydrogen-bonding interactions, though specific kinase data is unavailable .
- 1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine ’s thiophene moiety provides a sulfur atom that could influence π-π stacking or hydrophobic interactions in kinase binding pockets .
C. Methoxyphenyl and Sulfonamide Groups
- N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) incorporates a sulfonamide group, improving solubility but shifting activity away from kinase inhibition toward undefined targets .
Biological Activity
1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a pyrazole ring with substitutions that include a fluorophenyl group and a thiophenyl group. Its molecular formula is with a CAS number of 956784-97-7. The presence of the fluorine atom is significant as it can influence the compound's electronic properties and reactivity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with a pyrazole moiety exhibit promising antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against a range of bacteria and fungi. A study highlighted the antimicrobial potential of similar compounds with IC50 values indicating moderate to high activity against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including lung (A549), colon (HT-29), and liver (HepG2) cancer cells. For example, compounds related to this structure showed IC50 values ranging from 193.93 µg/mL to over 200 µg/mL when tested against these cell lines, indicating potential for further development in cancer therapeutics .
Anti-inflammatory Activity
The compound's structure suggests it may also possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit inflammatory mediators, making them candidates for treating conditions like arthritis and other inflammatory diseases. Studies have shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 Value (µg/mL) | Activity Type |
|---|---|---|
| This compound | 193.93 | Anticancer |
| 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine | 208.58 | Anticancer |
| 1-(4-bromophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine | 238.14 | Anticancer |
This table illustrates the comparative anticancer activity of various pyrazole derivatives, highlighting the unique position of this compound due to its lower IC50 value.
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyrazole derivatives including this compound demonstrated significant anticancer activity against multiple cell lines, suggesting its potential as a lead compound for further drug development .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties revealed that compounds similar to this pyrazole exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some showing potent effects comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
